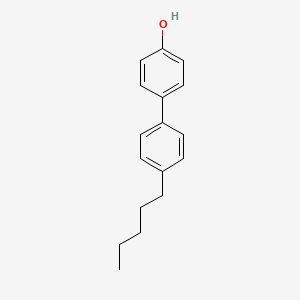

4-(4-n-Pentylphenyl)phenol

描述

属性

IUPAC Name |

4-(4-pentylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h6-13,18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCPVPNXMPNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517110 | |

| Record name | 4'-Pentyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61760-85-8 | |

| Record name | 4'-Pentyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Synthesis via Biphenyl Coupling and Hydroxylation

One common approach to prepare this compound involves the construction of the biphenyl framework with the pentyl substituent already in place, followed by selective hydroxylation at the para position of the other phenyl ring. This can be achieved through:

-

- Reacting 4-bromophenol or 4-hydroxyphenylboronic acid with 4-n-pentylphenylboronic acid or its halide counterpart under palladium-catalyzed cross-coupling conditions.

- This method allows for regioselective formation of the biphenyl bond with retention of the hydroxyl group.

- Typical catalysts include Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands, and bases such as K2CO3 or NaOH in solvents like toluene or ethanol-water mixtures.

- Reaction temperatures range from 80 to 110 °C, with reaction times of several hours.

Phenol Functionalization Post-Coupling :

- If the biphenyl is formed without the hydroxyl group, phenol can be introduced by selective electrophilic substitution or via directed ortho-metalation followed by oxidation.

Alkylation and Hydroxylation Route

Another route involves starting from biphenyl-4-ol (4-phenylphenol) and performing selective alkylation at the para position of the second phenyl ring:

-

- Using n-pentyl chloride or n-pentyl bromide with a Lewis acid catalyst such as AlCl3 to alkylate biphenyl-4-ol.

- The reaction conditions must be carefully controlled to avoid polyalkylation or rearrangement.

- This method allows direct introduction of the pentyl group onto the phenyl ring bearing the hydroxyl group.

Hydroxylation Post-Alkylation :

- If alkylation precedes hydroxylation, phenol groups can be introduced via oxidation of corresponding biphenyl intermediates or through demethylation if protected phenols are used.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki Coupling | 4-bromophenol + 4-n-pentylphenylboronic acid | Pd catalyst, base, 80–110 °C, several hours | High regioselectivity, mild conditions | Requires organoboron reagents, costly Pd |

| Friedel-Crafts Alkylation | Biphenyl-4-ol + n-pentyl halide | AlCl3 or Lewis acid, controlled temp | Direct alkylation, simple reagents | Possible polyalkylation, rearrangements |

| Phenol Alkylation with α-methylstyrene analogues | Phenol + alkyl styrene derivative | Quaternary ammonium salt + p-toluenesulfonic acid, 90–100 °C | High conversion, energy-efficient (self-heating) | Catalyst removal needed, specific to alkylating agent |

Research Findings and Notes

- The Suzuki coupling method is widely favored for its versatility and high selectivity in biphenyl synthesis, allowing for precise placement of substituents including hydroxyl and pentyl groups.

- Friedel-Crafts alkylation offers a classical route but requires careful control to avoid side reactions and may need protection of the phenol group.

- The alkylation of phenol with α-methylstyrene derivatives under homogeneous catalysis demonstrates a scalable and energy-efficient method, although direct application to this compound requires adaptation of the alkylating agent and catalyst system.

- Purification typically involves vacuum distillation and recrystallization to achieve high purity, as the presence of isomers or side products can affect the properties of the final compound.

化学反应分析

Esterification Reactions

The hydroxyl group undergoes esterification with acylating agents.

Key Findings :

-

Electron-donating pentylphenyl groups marginally reduce esterification rates compared to unsubstituted phenol due to steric hindrance .

-

Esters exhibit liquid crystalline properties when combined with alkyl chains, as seen in structurally analogous biphenyl esters .

Electrophilic Aromatic Substitution

The phenolic ring directs incoming electrophiles to ortho/para positions.

Key Findings :

-

Steric bulk from the pentylphenyl group suppresses para substitution in sulfonation, leading to meta products .

-

Halogenation (e.g., Cl₂/FeCl₃) yields mono-ortho-chloro derivatives due to electronic activation by -OH .

Oxidation Reactions

The phenolic group is susceptible to oxidation.

Key Findings :

-

Quinone formation is reversible under reducing conditions, enabling redox-switchable applications .

-

Strong oxidants degrade the pentyl chain, producing carboxylic acid byproducts .

Diazo Coupling

The phenol participates in azo dye synthesis.

| Reaction | Conditions | Product | Coupling Position | References |

|---|---|---|---|---|

| Diazonium salt coupling | ArN₂⁺, pH 9–10 | 4-(4-n-Pentylphenyl)-2-azo-phenol | Para to -OH (kinetically controlled) |

Key Findings :

-

Coupling occurs exclusively at the para position relative to -OH due to steric shielding of ortho sites by the pentylphenyl group .

Kolbe-Schmidt Carboxylation

Reaction with CO₂ under high pressure introduces carboxyl groups.

| Reaction | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Carboxylation | CO₂ (5 atm), NaOH, 400 K | 2-Hydroxy-5-(4-n-pentylphenyl)benzoic acid | 58% isolated yield |

Key Findings :

Liquid Crystalline Behavior

Derivatives exhibit mesophase transitions due to biphenyl rigidity and alkyl flexibility.

| Derivative | Phase Transition | Temperature Range | References |

|---|---|---|---|

| 4-(4-n-Pentylphenyl)phenyl octanoate | Smectic A → Nematic → Isotropic | 98°C–145°C |

Key Findings :

科学研究应用

Chemistry

- Building Block for Synthesis : The compound is utilized in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for modifications that can lead to diverse derivatives with tailored properties.

- Reactivity : 4-(4-n-Pentylphenyl)phenol can undergo oxidation to form quinones or reduction to yield hydroquinones. It also participates in electrophilic aromatic substitution reactions, making it a valuable reagent in synthetic organic chemistry .

Biology

- Biological Activity : Research indicates potential antimicrobial and antioxidant properties of this compound. Studies have shown that it can inhibit cellular melanin synthesis, suggesting applications in dermatology for conditions like vitiligo .

- Mechanistic Insights : The compound's mechanism of action involves interactions with biological molecules that can influence various cellular pathways, including those related to oxidative stress and immune responses .

Medicine

- Therapeutic Potential : Investigations into the anti-inflammatory and anticancer activities of this compound reveal its potential as a therapeutic agent. Its ability to modulate immune responses may offer new avenues for cancer treatment .

- Case Studies : In vitro studies have demonstrated that this compound can induce specific T-cell responses against melanoma cells, highlighting its potential role in immunotherapy .

Industry

- Specialty Chemicals Production : This compound is used in the manufacture of specialty chemicals and materials, particularly in the production of polymers and coatings . Its chemical stability and reactivity make it suitable for industrial applications.

- Environmental Considerations : While beneficial in many applications, there are concerns regarding its endocrine-disrupting properties, necessitating careful management in industrial settings .

作用机制

The mechanism of action of 4-(4-n-Pentylphenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals .

相似化合物的比较

Similar Compounds

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

4-tert-Butylphenol: A phenol derivative with a tert-butyl group at the para position.

4-n-Butylphenol: A phenol derivative with a butyl group at the para position.

Uniqueness

4-(4-n-Pentylphenyl)phenol is unique due to the presence of the pentyl group, which imparts distinct chemical and physical properties compared to other phenol derivatives.

生物活性

4-(4-n-Pentylphenyl)phenol, also known as 4'-pentyl[1,1'-biphenyl]-4-ol, is an organic compound belonging to the phenolic class. Its structure consists of a phenol group with a pentyl substituent at the para position of one of the phenyl rings. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

- Molecular Formula : C17H20O

- Molecular Weight : 240.34 g/mol

- CAS Number : 61760-85-8

Synthesis

This compound can be synthesized through various methods, including nucleophilic aromatic substitution. For instance, the reaction of 4-bromophenylpentane with phenol under basic conditions is a common synthetic route. Industrial production typically involves optimizing reaction conditions for high yield and purity through purification techniques like recrystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various pathogenic microorganisms, suggesting potential applications in pharmaceuticals and food preservation.

Antioxidant Activity

The antioxidant mechanism of this compound is primarily attributed to its ability to donate hydrogen atoms, neutralizing free radicals. This property is crucial in preventing oxidative stress-related diseases. In vitro assays have shown that it can effectively scavenge free radicals, indicating its potential as a therapeutic agent against oxidative damage .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound. It has been shown to inhibit pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with biological molecules.

- Free Radical Scavenging : Its phenolic structure facilitates the donation of electrons to free radicals.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and oxidative stress responses .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure | Notable Activity |

|---|---|---|

| Phenol | C6H5OH | Basic antioxidant properties |

| 4-tert-Butylphenol | C10H14O | Stronger antioxidant than phenol |

| 4-n-Butylphenol | C10H14O | Moderate antimicrobial activity |

| This compound | C17H20O | Significant antimicrobial & antioxidant properties |

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various phenolic compounds showed that this compound had a lower minimum inhibitory concentration (MIC) against E. coli compared to other phenols, indicating its superior antimicrobial potential.

- Antioxidant Activity Assessment : In vitro studies revealed that this compound demonstrated a DPPH radical scavenging activity comparable to well-known antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent .

- Inflammation Model : In a murine model of inflammation, administration of this compound resulted in reduced levels of TNF-alpha and IL-6, showcasing its anti-inflammatory effects and potential therapeutic applications in chronic inflammatory diseases.

常见问题

Basic: What are the recommended methods for synthesizing 4-(4-n-Pentylphenyl)phenol in laboratory settings?

Answer:

Synthesis of this compound can be optimized using palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling under basic conditions (e.g., potassium carbonate) with palladium(0) catalysts in solvents like THF or DMF is a viable route for analogous phenolic compounds . Additionally, oxidative polycondensation methods using oxidants (e.g., H₂O₂, NaOCl) in alkaline media at 50–90°C may apply for polymerization or derivatization . Key considerations include reaction temperature, catalyst loading, and solvent selection to minimize side reactions.

Basic: What precautions should be taken when handling this compound in research laboratories?

Answer:

Safety protocols include:

- Storage : Keep in sealed containers in cool, dry, ventilated areas away from heat and incompatible substances (e.g., strong oxidizers) .

- Personal Protective Equipment (PPE) : Wear impermeable gloves (EN374 standard), safety goggles, and lab coats to avoid skin/eye contact .

- Waste Disposal : Segregate waste and consult hazardous material guidelines for proper disposal .

- Hazard Mitigation : Avoid inhalation and use fume hoods during handling due to potential irritant properties .

Advanced: How can computational chemistry methods predict the physicochemical properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis sets) provide insights into:

- Structural parameters : Bond lengths (e.g., C1-C2: 1.3876 Å) and angles (e.g., H16-C15-H17: 108.4°) .

- Electronic properties : Frontier molecular orbitals and dipole moments for reactivity predictions.

- Thermodynamics : Reaction enthalpy (ΔrH°) and dihedral angle-energy relationships (Figure 5 in ).

These methods aid in rationalizing experimental data and guiding synthetic optimization.

Basic: What analytical techniques are suitable for characterizing the purity and structure of this compound?

Answer:

- Gas Chromatography (GC) : Purity assessment (>98.0% as per environmental standards) .

- NMR Spectroscopy : Confirmation of substituent positions via ¹H/¹³C chemical shifts (e.g., aromatic proton signals) .

- FTIR/UV-Vis : Functional group identification (e.g., phenolic -OH stretch at ~3200 cm⁻¹) and conjugation effects .

- Elemental Analysis : Validation of molecular formula (C₁₇H₂₀O) .

Advanced: What challenges arise in optimizing polymerization conditions for this compound derivatives?

Answer:

Key challenges include:

- Oxidant Selection : Balancing reactivity and side-product formation (e.g., air vs. H₂O₂ in polycondensation) .

- Solvent Compatibility : Polar aprotic solvents (e.g., DMF) may enhance solubility but complicate purification.

- Temperature Control : High temperatures (>80°C) risk thermal degradation of the phenolic backbone .

- Molecular Weight Distribution : SEC analysis is critical to monitor polydispersity in polymeric products .

Advanced: How does the structural configuration of this compound influence its reactivity in electrophilic substitution?

Answer:

The pentylphenyl group induces steric and electronic effects:

- Steric Hindrance : The bulky substituent directs electrophiles to para/ortho positions relative to the hydroxyl group.

- Electron Donation : Alkyl chains enhance electron density on the aromatic ring, favoring electrophilic attack (e.g., nitration or halogenation) .

Computational studies (e.g., dihedral angle analysis) can predict regioselectivity .

Basic: What are the best practices for long-term storage of this compound?

Answer:

- Container : Use amber glass or chemically inert containers to prevent photodegradation .

- Environment : Maintain temperatures below 25°C with humidity <50% .

- Stability Monitoring : Periodically test purity via GC or HPLC to detect decomposition .

Advanced: How is this compound used in environmental analysis, and what role do isotopic labels play?

Answer:

- Environmental Tracer : Detects pollutant degradation pathways due to its stability and detectability in GC-MS .

- Isotopic Labeling : Deuterated forms (e.g., 4-n-Pentylphenol-2,3,5,6-d₄) serve as internal standards for quantitative mass spectrometry, minimizing matrix interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。